molecular formula C14H15N5O2 B2586628 1-methyl-4-{[2-(1H-pyrrol-1-yl)ethyl]amino}-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid CAS No. 866131-76-2

1-methyl-4-{[2-(1H-pyrrol-1-yl)ethyl]amino}-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid

Cat. No. B2586628
CAS RN: 866131-76-2
M. Wt: 285.307
InChI Key: MQAJMGMTBRWIHV-UHFFFAOYSA-N
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Description

The compound “1-methyl-4-{[2-(1H-pyrrol-1-yl)ethyl]amino}-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid” is a heterocyclic compound . Pyrazolo[3,4-b]pyridines are a group of heterocyclic compounds presenting two possible tautomeric forms: the 1H- and 2H-isomers .


Synthesis Analysis

The synthesis of similar compounds involves the reaction of 1-Alkyl-N-Boc-5-formylpyrazol-4-amines with malononitrile and cyanoacetamide to form 5-amino-1H-pyrazolo[4,3-b]pyridine nitriles and amides, respectively . The obtained derivatives undergo cyclocondensation with chloroacetaldehyde, bromotrifluoroacetone, or ethyl bromopyruvate .


Molecular Structure Analysis

The molecular structure of this compound is complex, with multiple functional groups. It contains a pyrazolo[3,4-b]pyridine core, which is a bicyclic structure composed of a pyrazole ring fused with a pyridine ring . It also has an amino group and a carboxylic acid group .


Chemical Reactions Analysis

The chemical reactions involving this compound are likely to be influenced by its functional groups. For instance, the amino group can participate in nucleophilic substitution reactions, and the carboxylic acid group can undergo reactions typical of carboxylic acids, such as esterification .

Scientific Research Applications

Antimicrobial Activity

1-methyl-4-{[2-(1H-pyrrol-1-yl)ethyl]amino}-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid has been investigated for its antimicrobial potential. A study by Amini et al. synthesized related derivatives and evaluated their activity against Mycobacterium tuberculosis strains . While specific data on this compound’s antimicrobial efficacy is scarce, further research could explore its potential as an antimicrobial agent.

Antifungal Properties

The compound’s structure suggests it may exhibit antifungal activity. In a related context, the presence of an indazole ring has been associated with antifungal effects . Investigating its effectiveness against fungal pathogens could provide valuable insights.

Future Directions

The future directions for research on this compound could include further exploration of its synthesis methods, investigation of its physical and chemical properties, and evaluation of its potential biological activities . Further structural optimization of similar compounds could lead to improved production and quality control of related compounds .

properties

IUPAC Name

1-methyl-4-(2-pyrrol-1-ylethylamino)pyrazolo[3,4-b]pyridine-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N5O2/c1-18-13-10(9-17-18)12(11(8-16-13)14(20)21)15-4-7-19-5-2-3-6-19/h2-3,5-6,8-9H,4,7H2,1H3,(H,15,16)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQAJMGMTBRWIHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=NC=C(C(=C2C=N1)NCCN3C=CC=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-methyl-4-{[2-(1H-pyrrol-1-yl)ethyl]amino}-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid

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